

# Physicochemical Properties and Relative Reactivity of 2,4-Dimethoxy-THPQs: A Comparative Guide

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## Compound of Interest

Compound Name: *2,4-dimethoxypyrimidin-5-ol*

CAS No.: 2358062-51-6

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## Executive Summary & Scope

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) have emerged as highly potent bioactive molecules, demonstrating significant antiproliferative activity and serving as promising antiviral candidates against the SARS-CoV-2 main protease (Mpro)[1][2].

This guide provides an objective, data-driven comparison of the physicochemical properties, relative reactivity, and biological binding affinities of differently substituted 2,4-dimethoxy-THPQs. By integrating experimental Single-Crystal X-Ray Diffraction (SCXRD) data with Density Functional Theory (DFT) calculations, we establish a robust Structure-Activity Relationship (SAR) framework to guide researchers in selecting the optimal THPQ derivative for downstream pharmaceutical development.

## Structural & Physicochemical Comparison (FMO Analysis)

The relative reactivity and thermodynamic stability of 2,4-dimethoxy-THPQs are heavily dictated by their substitution patterns on the phenyl ring. Frontier Molecular Orbital (FMO) analysis—specifically the energy gap ( $E_g$ ) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides a quantifiable metric for these properties[1].

### Causality in Electronic Effects

- **Electron-Donating Groups** (e.g., 3-Methoxy in 4c): The addition of a methoxy group raises the HOMO energy level, significantly narrowing the HOMO-LUMO gap. This results in the highest chemical softness ( $\sigma$ ) and the lowest electron affinity (EA), meaning the molecule undergoes electrophilic reactions most rapidly but suffers from lower thermodynamic stability[1][2].
- **Electron-Withdrawing Groups** (e.g., 4-Chloro in 4a): Halogen substitution stabilizes the molecular orbitals, widening the energy gap. This imparts the highest chemical hardness ( $\eta$ ), making the molecule highly stable and resistant to spontaneous degradation, while also granting it the highest reducing power (electronegativity,  $\chi$ )[3].

### Quantitative Physicochemical Data

The following table summarizes the quantum chemical parameters derived using the B3LYP/6-31G(d) basis set in the gaseous phase[1][3]:

Compound	Phenyl Substitution	Energy Gap (Eg) Rank	Hardness ( $\eta$ )	Softness ( $\sigma$ )	Electronegativity ( $\chi$ )	Key Reactivity Profile
4a	4-Chloro	1st (Largest Gap)	2.277 eV (Highest)	Lowest	3.590 eV (Highest)	Highest thermodynamic stability; strongest reducing power.
4b	Unsubstituted	3rd	Intermediate	Intermediate	Intermediate	Baseline reactivity and stability.
4c	3-Methoxy	4th (Smallest Gap)	Lowest	0.225 eV (Highest)	Lowest	Highest chemical reactivity; fastest electrophilic reactions.
4d	3-Chloro	2nd	Intermediate	Intermediate	Intermediate	Highest dipole moment; optimal for intermolecular binding.

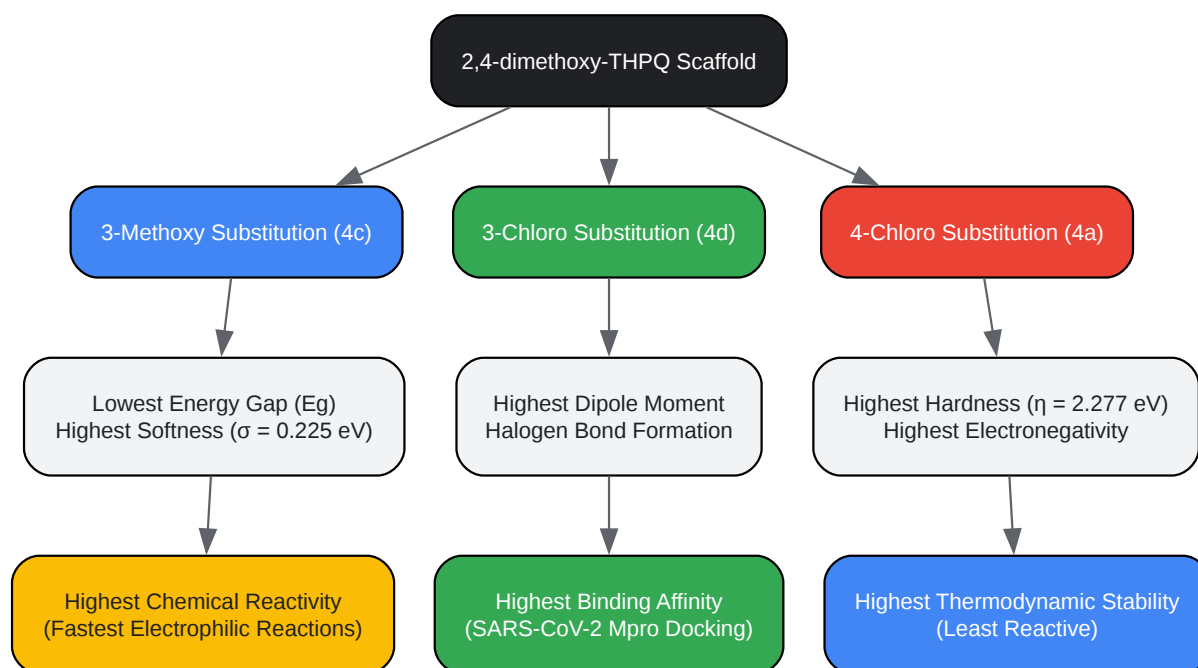
## Biological Performance: SARS-CoV-2 Mpro Binding Affinity

While compound 4c is the most chemically reactive, biological efficacy in target-based drug design relies heavily on non-covalent intermolecular interactions. Molecular docking studies

against the SARS-CoV-2 main protease (Mpro) reveal that 4d (3-chloro substitution) significantly outperforms the other derivatives[1][2].

The Causality Behind Superior Binding:

- Dipole Moment: Compound 4d possesses the highest dipole moment among the series. A larger dipole moment directly correlates with stronger electrostatic interactions with polar residues within the receptor pocket[4].
- Halogen Bonding: The 3-chloro substitution enables the formation of highly directional halogen bonds, supplementing standard C–H···O and N–H···O hydrogen bonding networks (confirmed via Hirshfeld surface analysis)[1].



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Caption: Logical mapping of substitution effects on the relative reactivity and binding affinity of THPQs.

## Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and characterization of these compounds must follow a strict, self-validating workflow. The following protocols outline the transition from conventional heating to a highly efficient microwave-assisted green chemistry approach[5][6].

## Protocol A: Microwave-Assisted Multicomponent Synthesis

Objective: Synthesize 2,4-dimethoxy-THPQs with high atom economy and minimal environmental impact.

- **Reagent Preparation:** In a 50 mL round-bottom flask, combine 1 mmol of the selected aromatic aldehyde (e.g., p-chlorobenzaldehyde for 4a), 1 mmol of 6-amino-2,4-dimethoxypyrimidine, and 1 mmol of dimedone.
- **Solvent Addition:** Add 3 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild acid catalyst to facilitate the initial Knoevenagel condensation.
- **Microwave Irradiation:** Subject the mixture to microwave irradiation (75–200 W) under reflux for 5–10 minutes. Causality: Microwave dielectric heating ensures uniform thermal distribution, allowing the system to rapidly overcome the activation energy barrier. This reduces the reaction time from 90 minutes (conventional method) to 5 minutes and drastically lowers the Process Mass Intensity (PMI) and E-factor[5].
- **Workup:** Cool the reaction mixture to room temperature and pour it into crushed ice. Filter the resulting solid precipitate and wash thoroughly with distilled water.
- **Purification (Self-Validation):** Recrystallize the crude product using a mixture of 20 mL dichloromethane (DCM) and 2 mL methanol. The formation of pure single crystals acts as a visual and physical validation of successful cyclization.

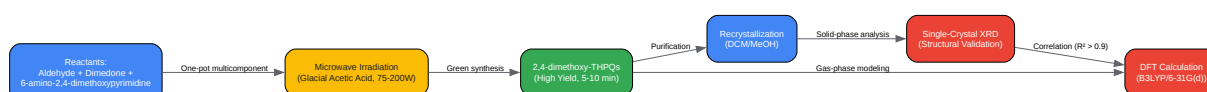
## Protocol B: Physicochemical & Computational Validation

Objective: Validate the molecular structure and calculate FMO parameters.

- **Single-Crystal XRD:** Mount the recrystallized product and measure X-ray intensity at 296 K using Mo K $\alpha$  radiation on a diffractometer. Solve the structure using direct methods to obtain

experimental bond lengths and angles.

- DFT Optimization: Input the experimental coordinates into a quantum chemistry software suite. Optimize the geometry using the B3LYP functional with the 6-31G(d) basis set in the gaseous phase.
- Basis Set Selection (Causality): Do not default to the larger 6-311G+(2d,p) basis set for all parameters. While 6-311G+(2d,p) may yield slightly better bond length correlations, the 6-31G(d) basis set demonstrates a superior correlation coefficient ( $R^2 > 0.9$ ) with experimental XRD data for bond angles[3]. Therefore, 6-31G(d) is the optimal choice for balancing computational cost and structural accuracy in THPQs.



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Caption: Workflow for the microwave-assisted synthesis and structural validation of 2,4-dimethoxy-THPQs.

## Conclusion

For drug development professionals targeting high chemical reactivity (e.g., for covalent inhibitor design), the 3-methoxy substituted THPQ (4c) offers the optimal electronic profile due to its minimal HOMO-LUMO gap. Conversely, for researchers prioritizing stable, non-covalent receptor binding—such as targeting the SARS-CoV-2 Mpro—the 3-chloro substituted THPQ (4d) is the superior alternative, leveraging its high dipole moment and halogen bonding capabilities to maximize binding affinity.

## References

- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones Source: RSC Advances / National Institutes of Health (NIH) URL:[[Link](#)]

- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones Source: ResearchGate / RSC Advances URL: [\[Link\]](#)

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